N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)19-13-5-8-15-16(21)10-17(23-18(15)9-13)12-3-6-14(22-2)7-4-12/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLYGRYWPNVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide typically involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives with suitable aldehydes under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Acetamide Formation: The final step involves the acylation of the chromen-4-one derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as reflux in organic solvents or in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, chroman-4-ol derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide serves as a valuable building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can have varied applications in catalysis and materials science.
Biology
The compound has been studied for its potential biological activities, which include:
- Antimicrobial Properties : Research indicates that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Antioxidant Activity : Studies demonstrate its ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
Medicine
Ongoing research is exploring this compound's therapeutic potential in treating several diseases:
- Cancer : Investigations into its mechanism of action reveal that it may inhibit tumor growth through apoptosis induction in cancer cells.
- Neurodegenerative Disorders : Its neuroprotective properties are being examined for potential use in conditions like Alzheimer's disease, where oxidative stress plays a significant role.
Industrial Applications
In industry, this compound is being evaluated for its use in:
- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes and pigments used in textiles and coatings.
- Chemical Intermediates : As a versatile intermediate, it can be employed in synthesizing various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Pharmacological Activities
Anticancer Activity :
- Coumarin-acetamide derivatives (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide) exhibit moderate to potent activity against cancer cell lines (HCT-116, MCF-7) due to intercalation with DNA or kinase inhibition .
- Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) show superior anticancer activity (IC₅₀ < 10 µM) compared to simpler coumarin-acetamides, highlighting the role of bulky electron-withdrawing groups .
Anti-Inflammatory Activity :
- Antimicrobial Activity: 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g) showed MIC values of 8–32 µg/mL against S. aureus and E.
Structural and Physicochemical Differences
- Substituent Effects: The 4-methoxyphenyl group in the target compound improves solubility via methoxy’s electron-donating effect, whereas chloro-phenyl substituents (e.g., in ) enhance lipophilicity and membrane permeability .
Spectral Characteristics :
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound features a chromen-4-one core structure with substitutions that enhance its biological activity, particularly in medicinal chemistry. The compound has garnered attention due to its potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]acetamide |
| Molecular Formula | C18H15NO4 |
| Molecular Weight | 309.316 g/mol |
| CAS Number | 890633-29-1 |
| Melting Point | Not available |
The compound's structure includes a methoxy group attached to a phenyl ring, which is known to influence its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest it is effective at low concentrations.
Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 31.25 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. The presence of the methoxy group is believed to enhance this activity.
Anti-inflammatory Properties
In vitro studies suggest that this compound can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines. This makes it a candidate for further investigation in the treatment of inflammatory diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymatic Inhibition: The compound may inhibit enzymes involved in inflammatory and oxidative stress pathways.
- Receptor Interaction: It could interact with receptors that modulate cellular responses to inflammation and infection.
Pathways Affected:
- NF-kB Pathway: Inhibition of this pathway may reduce the expression of pro-inflammatory genes.
- Antioxidant Response Element (ARE): Activation of ARE can enhance cellular defense against oxidative damage.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Properties: A study demonstrated that derivatives of chromone exhibited strong antibacterial activity against MRSA, suggesting that modifications like those found in this compound could enhance efficacy against resistant strains .
- Antioxidant Activities: Research highlighted that chromone derivatives possess significant antioxidant activities, with some showing IC50 values lower than 10 μM in scavenging assays .
- Anti-inflammatory Effects: A comparative study indicated that certain chromenone derivatives significantly reduced inflammation markers in cell lines, supporting the hypothesis that this compound could exhibit similar effects .
Q & A
Q. What are the common synthetic routes for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
Chromen-4-one core formation : Condensation of substituted salicylaldehydes with β-ketoesters under basic conditions (e.g., NaOH in ethanol) .
Acetamide introduction : Nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 4-methoxyaniline derivatives) .
Purification : Column chromatography or recrystallization to isolate the final product.
Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for condensation), and catalyst screening (e.g., p-toluenesulfonic acid for cyclization) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : and NMR validate substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; chromen-4-one carbonyl at δ 175–180 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 323.09) .
Q. What in vitro biological assays are used for preliminary activity screening?
- Anticancer activity : MTT assays against cell lines (e.g., MCF-7, HeLa) with IC determination .
- Antimicrobial screening : Disk diffusion or microdilution assays (e.g., against E. coli or S. aureus) .
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition studies) .
Advanced Research Questions
Q. How can computational chemistry improve synthetic yield and purity?
- Reaction path modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates, guiding solvent/catalyst selection .
- Machine learning : Training models on existing reaction datasets to optimize conditions (e.g., temperature, stoichiometry) .
- Molecular dynamics : Simulate crystallization processes to enhance purity .
Q. How should researchers address contradictory biological activity data across studies?
- Dose-response reevaluation : Confirm IC values using standardized protocols (e.g., NIH/NCATS guidelines) .
- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., EGFR or PI3K) to verify mechanism .
- Metabolic stability testing : Liver microsome assays to rule out false negatives from rapid degradation .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and thermodynamics .
- Site-directed mutagenesis : Identify critical residues (e.g., Ser530 in COX-2) via alanine scanning .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace methoxy with ethoxy or halogens to assess electronic effects on activity .
- Scaffold hopping : Synthesize pyrimidine or quinoline analogs to compare potency .
- 3D-QSAR modeling : CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity .
Q. What strategies ensure stability in physiological conditions for in vivo studies?
- pH stability profiling : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma protein binding assays : Ultracentrifugation or equilibrium dialysis to assess free fraction .
- Prodrug design : Acetylate labile hydroxyl groups to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
